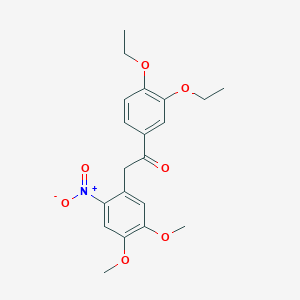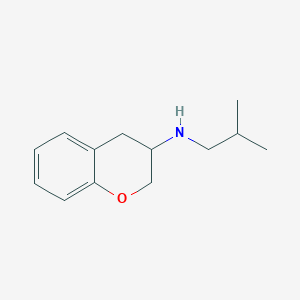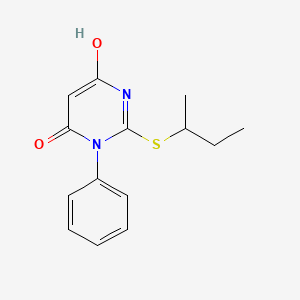
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, also known as DPM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM-1 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 369.4 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the elimination of cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as depression and anxiety.
Wirkmechanismus
The mechanism of action of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. This compound has also been shown to bind to certain receptors in the brain, which could explain its effects on neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate neurotransmitter activity in the brain. This compound has also been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone for lab experiments is its relatively low toxicity. Unlike many other chemical compounds that are used in scientific research, this compound has not been shown to have significant toxicity in animal studies. This makes it a safer option for researchers to work with.
One of the limitations of this compound for lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, and may require the use of organic solvents. Additionally, the synthesis of this compound can be challenging, which could limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its effects on neurotransmitter activity in the brain, and its potential as a treatment for neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound, and to develop more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone involves the reaction between 3,4-diethoxybenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of this compound is typically around 50-60%.
Eigenschaften
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-27-17-8-7-13(10-20(17)28-6-2)16(22)9-14-11-18(25-3)19(26-4)12-15(14)21(23)24/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNVUQRBFBDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)

![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6031677.png)
![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6031689.png)
![1-benzyl-4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6031709.png)
![4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B6031713.png)